

A Comprehensive Technical Guide to 1,4-Cyclohexanedimethanol Dilaurate (C₃₂H₆₀O₄)

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Compound of Interest

Compound Name: 1,4-Cyclohexanedimethanol
Dilaurate

Cat. No.: B1148393

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **1,4-Cyclohexanedimethanol Dilaurate**, a diester with the molecular formula C₃₂H₆₀O₄. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data available for its constituent components, 1,4-Cyclohexanedimethanol (CHDM) and lauric acid, as well as analogous long-chain fatty acid esters. This guide covers the physicochemical properties, a proposed synthesis protocol, potential applications in the pharmaceutical and material science sectors, and detailed analytical methodologies for its characterization. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

1,4-Cyclohexanedimethanol Dilaurate is a high molecular weight organic compound formed from the esterification of 1,4-Cyclohexanedimethanol, a cyclic diol, with two molecules of lauric acid, a saturated C₁₂ fatty acid. Its structure, featuring a rigid cycloaliphatic core and two flexible, lipophilic laurate chains, suggests a range of potential applications where properties such as thermal stability, hydrophobicity, and biocompatibility are desirable. This guide aims to provide a foundational understanding of this molecule for researchers and professionals in drug development and material science.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of **1,4-Cyclohexanedimethanol Dilaurate**. It is important to note that due to a lack of extensive experimental data, some values are estimated based on the properties of similar long-chain fatty acid diesters.

Property	Value	Source/Basis
Molecular Formula	C32H60O4	Calculated
Molecular Weight	508.83 g/mol	Calculated
CAS Number	135025-34-2	[1]
Appearance	Waxy solid or viscous liquid at room temperature	Inferred from long-chain esters
Melting Point	Estimated to be in the range of 30-50 °C	Based on similar fatty acid diesters[2][3]
Boiling Point	> 300 °C (decomposes)	Inferred from high molecular weight esters[4][5]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether)	General solubility of long-chain esters[6][7][8]
Purity (typical)	≥ 90% (by GC)	[1]

Synthesis of 1,4-Cyclohexanedimethanol Dilaurate

A proposed method for the synthesis of **1,4-Cyclohexanedimethanol Dilaurate** is via Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and versatile method for ester synthesis.

Proposed Experimental Protocol: Fischer-Speier Esterification

Reactants and Reagents:

- 1,4-Cyclohexanedimethanol (CHDM)
- Lauric acid
- Sulfuric acid (concentrated) or p-Toluenesulfonic acid (catalyst)
- Toluene or another suitable solvent capable of forming an azeotrope with water
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 1,4-Cyclohexanedimethanol (1 molar equivalent), lauric acid (2.2 molar equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the reactants). Add toluene to the flask to facilitate the azeotropic removal of water.
- **Esterification:** Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction (approximately 4-8 hours).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted lauric acid) and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **1,4-Cyclohexanedimethanol Dilaurate**.

Synthesis Workflow Diagram



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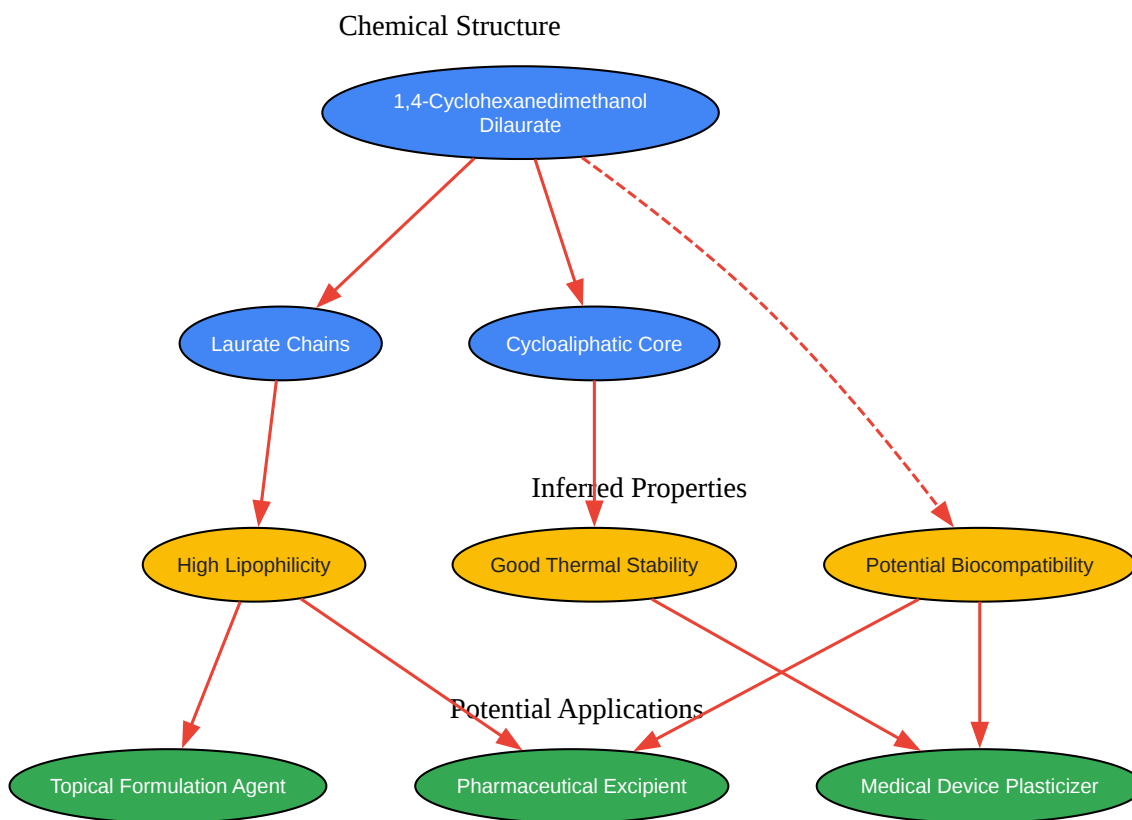
Caption: Proposed workflow for the synthesis of **1,4-Cyclohexanedimethanol Dilaurate**.

Potential Applications in Research and Drug Development

While specific applications for **1,4-Cyclohexanedimethanol Dilaurate** are not extensively documented, its chemical structure suggests several potential uses in the pharmaceutical and material science fields.

- **Excipient in Drug Formulation:** Fatty acid esters are commonly used as excipients in pharmaceutical formulations.^{[9][10][11]} The lipophilic nature of **1,4-Cyclohexanedimethanol Dilaurate** could make it a suitable vehicle for poorly water-soluble drugs in oral lipid-based drug delivery systems, potentially enhancing their bioavailability.^{[9][10]}
- **Plasticizer for Medical-Grade Polymers:** The use of diesters as plasticizers in medical devices is well-established.^{[12][13][14][15][16]} **1,4-Cyclohexanedimethanol Dilaurate** could serve as a biocompatible plasticizer for polymers like PVC, offering an alternative to phthalate-based plasticizers.
- **Component of Topical Formulations:** Its waxy nature and low water solubility could make it a useful component in creams, ointments, and other topical formulations, acting as an emollient or a consistency-modifying agent.
- **Material for Nanoparticle Formulation:** The amphiphilic character, although weak, might be exploited in the formation of lipid-based nanoparticles for drug delivery applications.

Structure-Application Relationship Diagram



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Caption: Inferred relationships between structure, properties, and applications.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization and quality control of **1,4-Cyclohexanedimethanol Dilaurate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Protocol: A GC-MS system equipped with a capillary column suitable for high molecular weight, nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase) can

be used. The sample, dissolved in a suitable solvent like hexane or dichloromethane, is injected into the GC. A temperature program starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) is typically employed to ensure good separation.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Expected Results: The gas chromatogram will show the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase. The mass spectrum will exhibit a molecular ion peak (or fragments corresponding to the loss of specific groups) that can confirm the molecular weight. Characteristic fragmentation patterns for long-chain esters of diols include ions resulting from the loss of an acyloxy group ($[M - RCOO]^+$) or a carboxylic acid molecule ($[M - RCOOH]^+$).[\[21\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: 1H and ^{13}C NMR spectra should be recorded on a high-field NMR spectrometer using a deuterated solvent such as chloroform-d ($CDCl_3$).
- Expected 1H NMR Spectra: The spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the methylene protons adjacent to the ester oxygen atoms, and the protons of the laurate chains. The chemical shifts and splitting patterns of the methylene protons of the CHDM core will be indicative of the esterification.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Expected ^{13}C NMR Spectra: The spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the cyclohexyl ring, and the carbons of the laurate chains. The chemical shifts will confirm the formation of the ester linkages.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Protocol: An FTIR spectrum can be obtained by placing a small amount of the sample (as a thin film or a KBr pellet) in the path of an infrared beam.
- Expected Results: The FTIR spectrum will show a strong characteristic absorption band for the ester carbonyl group ($C=O$) stretch, typically in the region of $1735-1750\text{ cm}^{-1}$. The absence of a broad O-H stretching band (from the alcohol and carboxylic acid starting materials) around $3200-3600\text{ cm}^{-1}$ would indicate the completion of the esterification reaction. Other characteristic bands for C-H and C-O stretching will also be present.[\[1\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Safety and Handling

Based on the available Safety Data Sheets (SDS), **1,4-Cyclohexanedimethanol Dilaurate** does not have extensive toxicological data.[22] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,4-Cyclohexanedimethanol Dilaurate is a molecule with potential in various scientific and industrial fields, particularly in pharmaceuticals and material science. While direct experimental data is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its properties and validate its potential uses.

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